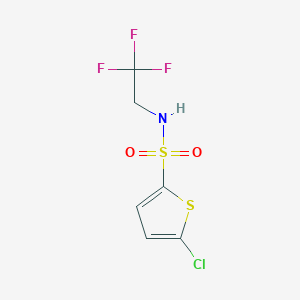

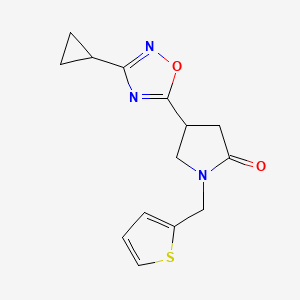

![molecular formula C17H19N3O3 B2869009 6-allyl-4-(4-ethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 923203-96-7](/img/structure/B2869009.png)

6-allyl-4-(4-ethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate has been reacted with formamide, formic acid, urea, thiourea, semicarbazide, and thiosemicarbazide to give six new pyrano[2,3-d]pyrimidine derivatives .Molecular Structure Analysis

The molecular structure of these compounds is typically analyzed using techniques like mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve reactions with formamide, formic acid, urea, thiourea, semicarbazide, and thiosemicarbazide .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are typically analyzed using techniques like mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Applications De Recherche Scientifique

Application in Organic Optoelectronic Materials

The derivatives of pyrrolo[3,4-d]pyrimidine, including the specific compound , have shown potential in the development of organic optoelectronic materials. For instance, symmetrically substituted diketopyrrolopyrrole derivatives have been synthesized and characterized for their utility in this field. These derivatives demonstrate red-shifted maximum absorption and emission bands, indicating their potential in biological systems and novel organic optoelectronic material synthesis due to increased water solubility (Zhang et al., 2014).

Role in Polymer Solar Cells

Another significant application of this compound is in the context of polymer solar cells. A related n-type conjugated polyelectrolyte, featuring a diketopyrrolopyrrole (DPP) backbone, was synthesized for use as an electron transport layer in inverted polymer solar cells. The electron-deficient nature of the DPP backbone enhances conductivity and electron mobility, essential for improving power conversion efficiency in solar cells (Hu et al., 2015).

Synthesis and Chemical Properties

Chemical synthesis and study of pyrrolo[3,4-d]pyrimidine derivatives are also a major area of research. Investigations into the synthetic routes and structural analysis of these compounds are essential for understanding their properties and potential applications. For example, the conversion of 3,4-dihydroxypyrrolidine-2,5-dione to maleimide and subsequent study of this reaction using density functional theory provides insight into the properties and synthesis of related compounds (Yan et al., 2018).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

4-(4-ethoxyphenyl)-6-prop-2-enyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3/c1-3-9-20-10-13-14(16(20)21)15(19-17(22)18-13)11-5-7-12(8-6-11)23-4-2/h3,5-8,15H,1,4,9-10H2,2H3,(H2,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNQLWIVBRMGNLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2C3=C(CN(C3=O)CC=C)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid](/img/structure/B2868927.png)

![N-[2-(7,8-Dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2868928.png)

![5-methyl-2-((3-methylbenzyl)thio)-7-phenyl-3-propyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2868929.png)

![N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2868930.png)

![2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)

![N-cyclohexyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2868936.png)

![N-[(2,4-dimethoxyphenyl)methyl]-3-[11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide](/img/structure/B2868937.png)

![3-methoxy-N-(4-(3-oxo-4-propyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)benzamide](/img/structure/B2868940.png)

![5-[(2-Tert-butyl-4-methoxyphenoxy)methyl]-2-chloro-1,3-thiazole](/img/structure/B2868942.png)